molecular formula C21H20N4OS2 B2502694 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681276-87-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2502694
CAS No.: 681276-87-9
M. Wt: 408.54
InChI Key: WACLNJSSJTVUSE-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) features a 5-methyl-1,3,4-thiadiazole core linked via an acetamide group to a sulfanyl-bridged 1-[(4-methylphenyl)methyl]-1H-indol-3-yl moiety. Its molecular formula is C₂₂H₂₂N₄OS₃, with an average mass of 454.625 g/mol and a monoisotopic mass of 454.095574 g/mol .

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-14-7-9-16(10-8-14)11-25-12-19(17-5-3-4-6-18(17)25)27-13-20(26)22-21-24-23-15(2)28-21/h3-10,12H,11,13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACLNJSSJTVUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole derivative can be introduced through a nucleophilic substitution reaction, where the indole reacts with a suitable electrophile.

    Final Assembly: The final compound is obtained by coupling the thiadiazole and indole intermediates through a sulfanyl linkage, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves a multi-step process that includes the formation of the thiadiazole core followed by the introduction of indole and acetamide functionalities. The structure can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxic effects against various cancer cell lines. A review indicated that these compounds could inhibit cancer cell growth through mechanisms such as apoptosis induction and interference with tubulin dynamics .

In vitro studies demonstrated that certain thiadiazole derivatives exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition . The compound's ability to induce apoptosis was also noted, suggesting a potential mechanism for its anticancer activity.

Anti-inflammatory Properties

In silico evaluations have suggested that compounds similar to this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Docking studies indicated that these compounds could bind effectively to the active site of 5-LOX, thereby inhibiting its activity and potentially reducing inflammation .

Case Study 1: Anticancer Activity Evaluation

A study involving the evaluation of various thiadiazole derivatives demonstrated that specific modifications to the structure significantly enhanced anticancer activity. For example, substituents on the phenyl ring were found to influence cytotoxicity against different cancer cell lines. The most potent derivatives achieved IC50 values below 10 µg/mL against multiple cancer types .

Case Study 2: Structure–Activity Relationship Analysis

Research focusing on the structure–activity relationship (SAR) of thiadiazole derivatives revealed that certain functional groups are crucial for enhancing biological activity. The presence of electron-withdrawing groups on the aromatic rings improved anticancer efficacy while also affecting metabolic stability .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, block receptor binding, or interfere with signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Modifications Molecular Weight (g/mol) Notable Properties Reference
Compound A C₂₂H₂₂N₄OS₃ 5-methyl-thiadiazole; indole-p-tolylmethyl 454.625 High lipophilicity; potential antimicrobial activity inferred from thiadiazole core .
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methylbenzyl)-1H-indol-3-yl]sulfanyl}acetamide C₂₂H₂₂N₄OS₃ Ethylsulfanyl vs. methyl on thiadiazole 454.625 Similar mass but increased steric bulk; may alter pharmacokinetics.
N-[1-(Adamantan-1-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide C₁₇H₂₅N₃OS₂ Adamantane replaces indole-p-tolylmethyl 351.527 Reduced aromaticity; enhanced rigidity and potential blood-brain barrier penetration.
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide C₁₁H₁₀N₄O₃S₂ 2-nitrophenyl replaces indole-p-tolylmethyl 310.35 Lower molecular weight; nitro group introduces electron-withdrawing effects, possibly affecting reactivity.
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide C₅H₇N₃OS₂ Lacks sulfanyl-indole moiety 189.26 Simplified structure; foundational data for antimicrobial studies.

Key Research Findings

Substituent Effects : Replacing the methyl group on thiadiazole with ethyl (as in ) minimally impacts molecular weight but may enhance metabolic stability due to reduced oxidative susceptibility .

Indole vs.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis

The synthesis of this compound involves several steps, typically starting from 5-methyl-1,3,4-thiadiazole and indole derivatives. The general synthetic route can be summarized as follows:

  • Formation of Thiadiazole Derivative : The initial step involves the preparation of 5-methyl-1,3,4-thiadiazole.
  • Indole Substitution : A thioether bond is formed between the thiol group of the indole derivative and the thiadiazole.
  • Acetamide Formation : The final product is obtained through acetamide formation.

Antimicrobial Activity

Research has shown that compounds containing 1,3,4-thiadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : Compounds similar to this compound have demonstrated activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AS. aureus32 µg/mL
BE. coli16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

  • Cell Lines Tested : Common cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) were used for testing.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.28Induction of apoptosis
A5490.52Inhibition of tubulin polymerization
HCT1161.47Cell cycle arrest

The structure–activity relationship studies indicate that modifications on the thiadiazole ring significantly affect the cytotoxicity and selectivity towards cancer cells .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in cancer treatment:

  • Study on Indolin-Thiadiazole Derivatives : A series of indolin derivatives containing thiadiazole showed promising results against multiple cancer types with IC50 values ranging from 0.28 to 1.47 µM .
  • Mechanistic Insights : Studies utilizing FACS analysis demonstrated that compounds induce apoptosis in cancer cells without causing significant toxicity to normal cells .

Q & A

Q. Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify proton environments (e.g., thiadiazole C-S-C protons at δ 6.8–7.2 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]+^+ for C20_{20}H19_{19}N4_4OS2_2: 427.09) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related thiadiazole derivatives .

Purity Assessment : Use HPLC with a C18 column and acetonitrile/water gradient (90:10 to 50:50) to ensure >98% purity .

Basic: What initial biological screening methods are recommended to assess its bioactivity?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (e.g., 50 µM compound in Tris-HCl buffer, pH 7.4) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination after 48-hour exposure .

Data Interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .

Advanced: How can researchers optimize synthesis yield and purity when scaling up production?

Q. Strategies :

  • Solvent Optimization : Replace DMF with ethanol for greener synthesis and easier purification .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) to reduce side reactions .
  • Reaction Engineering : Use flow chemistry to control exothermic steps (e.g., thiadiazole cyclization) and improve reproducibility .

Case Study : A 20% yield increase was achieved by adjusting the indole alkylation step from 25°C to 0°C, minimizing byproduct formation .

Advanced: How to resolve discrepancies in reported biological activities across studies?

Q. Root Causes :

  • Structural Variants : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter bioactivity .
  • Assay Conditions : Differences in buffer pH or cell culture media can affect compound stability .

Q. Resolution Methods :

  • Computational Docking : Use AutoDock Vina to compare binding affinities across protein isoforms (e.g., EGFR mutants) .
  • Metabolite Profiling : LC-MS to identify degradation products in biological matrices .

Example : A reported IC50_{50} variation (2–10 µM) against EGFR was traced to differential hydration states of the kinase domain in assays .

Advanced: What computational methods are critical for predicting the compound’s pharmacokinetics and toxicity?

Q. Tools and Workflows :

  • ADMET Prediction : Use SwissADME to assess logP (optimal range: 2–3) and BBB permeability .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • Toxicity Profiling : ProTox-II for estimating hepatotoxicity and mutagenicity risks .

Validation : Cross-reference computational data with in vitro microsomal stability assays (e.g., 90% remaining after 1 hour in rat liver microsomes) .

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